molecular formula C8H14O2 B12754864 Ethyl 2-methylpent-3-enoate, (3Z)- CAS No. 58625-89-1

Ethyl 2-methylpent-3-enoate, (3Z)-

Cat. No.: B12754864
CAS No.: 58625-89-1
M. Wt: 142.20 g/mol
InChI Key: HOWBPXBYCPKWBL-XQRVVYSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylpent-3-enoate, (3Z)-, can be synthesized through the esterification of 2-methyl-3-pentenoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity ethyl 2-methylpent-3-enoate .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylpent-3-enoate, (3Z)-, undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-methylpent-3-enoate, (3Z)-, has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methylpent-3-enoate, (3Z)-, exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active acid form, which then interacts with biological pathways . These interactions can modulate various biochemical processes, contributing to its observed effects.

Comparison with Similar Compounds

Properties

CAS No.

58625-89-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

ethyl (Z)-2-methylpent-3-enoate

InChI

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3/b6-4-

InChI Key

HOWBPXBYCPKWBL-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)C(C)/C=C\C

Canonical SMILES

CCOC(=O)C(C)C=CC

boiling_point

160.00 to 161.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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